molecular formula C19H24ClNO3 B1678081 Oxyfedrine hydrochloride CAS No. 16777-42-7

Oxyfedrine hydrochloride

Cat. No. B1678081
CAS RN: 16777-42-7
M. Wt: 349.8 g/mol
InChI Key: JMUPNNYLJGSMPK-UHFFFAOYSA-N
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Description

Oxyfedrine hydrochloride is a vasodilator and a β adrenoreceptor agonist . It was found to depress the tonicity of coronary vessels, improve myocardial metabolism (so that the heart can sustain hypoxia better) and also exert positive chronotropic and inotropic effects, thereby not precipitating angina pectoris .


Molecular Structure Analysis

The molecular formula of Oxyfedrine hydrochloride is C19H24ClNO3 . Its average mass is 349.852 Da and its monoisotopic mass is 349.144470 Da .


Chemical Reactions Analysis

Oxyfedrine hydrochloride has been found to suppress aldehyde dehydrogenase (ALDH) activity in certain cells and act as a sensitizer for GSH-depleting agents, inducing cell death when combined with certain drug combinations .

Scientific Research Applications

Inhibitory Action on Anaphylaxis

Oxyfedrine has demonstrated efficacy in inhibiting the development of anaphylaxis in experimental animal studies. It exhibits a stimulating effect on coronary β-adrenoreceptors and β-adrenoreceptors in smooth muscles, which contributes to its ability to relax smooth muscle tone and potentially mitigate anaphylactic reactions (Poryadin & Salmasi, 1981).

Cardioprotective Effects in Myocardial Stunning

Research has highlighted oxyfedrine's protective effects against myocardial stunning, a temporary condition of reduced cardiac function following reperfusion. Oxyfedrine administration prior to reperfusion showed significant efficacy in preventing hemodynamic and metabolic changes associated with myocardial stunning in a canine model (Maulik, Seth, Maulik, & Manchanda, 1997).

Anti-arrhythmic Properties

Studies have demonstrated oxyfedrine's pronounced anti-arrhythmic effects against both spontaneous and drug-induced arrhythmias in rats and dogs. Its administration provided protection against chloroform-adrenaline-induced ventricular fibrillation, indicating its potential utility in treating arrhythmias (Eichbaum & Yasaka, 1974).

Synergistic Antibacterial Action

Oxyfedrine HCl has exhibited notable antibacterial action against both Gram-positive and Gram-negative bacterial strains. Notably, when combined with tetracycline, oxyfedrine showed synergistic effects, enhancing the antibiotic's efficacy. This finding suggests potential applications in combating bacterial infections, particularly those resistant to standard treatments (Mazumdar, Dutta, Asok Kumar, & Dastidar, 2005).

properties

IUPAC Name

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUPNNYLJGSMPK-JPJJPTBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048632
Record name l-Oxyfedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyfedrine hydrochloride

CAS RN

16777-42-7, 14223-94-0
Record name 1-Propanone, 3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16777-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyfedrine hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014223940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyfedrine L-form hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Oxyfedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXYFEDRINE HYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CAC99B4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXYFEDRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CF9XK7DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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